1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline
Overview
Description
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids that are structurally related to tryptamines. These compounds are known for their diverse pharmacological properties, including psychoactive, antimicrobial, and anticancer activities .
Mechanism of Action
Target of Action
Related compounds such as tryptolines are known to interact with monoamine metabolism .
Mode of Action
Related compounds such as tryptolines are known to inhibit the enzyme monoamine oxidase type a (mao-a), which plays a crucial role in the metabolism of monoamines .
Biochemical Pathways
Related compounds such as tryptolines are known to affect monoamine metabolism . Monoamines are neurotransmitters that include serotonin and norepinephrine, which play a crucial role in mood regulation and other neurological functions.
Pharmacokinetics
Related compounds such as tetrahydroharman are known to have a substantial effect on blood pressure when taken internally .
Result of Action
Related compounds such as tetrahydroharman are known to substantially lower blood pressure for an extended period of time, similar to reserpine .
Biochemical Analysis
Biochemical Properties
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as a competitive inhibitor of MAO, thereby influencing the levels of neurotransmitters such as serotonin and dopamine . Additionally, it interacts with other proteins involved in signal transduction pathways, modulating their activity and affecting cellular responses.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in neurotransmitter synthesis and degradation . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, it modulates the activity of other enzymes and proteins involved in signal transduction, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it may undergo degradation under certain conditions such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and exhibit neuroprotective effects . At high doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been noted, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation within specific tissues are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, influencing its biochemical and pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form beta-carbolines . The reaction conditions typically include:
Reactants: Tryptamine derivatives and aldehydes/ketones
Catalyst: Acid (e.g., hydrochloric acid or acetic acid)
Solvent: Organic solvents like ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides in the presence of catalysts or bases.
Major Products: The major products formed from these reactions include various substituted beta-carbolines, which can exhibit different pharmacological properties .
Scientific Research Applications
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other similar compounds, such as:
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline: Known for its psychoactive properties and potential therapeutic effects.
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Studied for its neuroprotective and anticancer activities.
Tetrahydroharman: Exhibits hypotensive effects and is structurally similar to reserpine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets .
Properties
IUPAC Name |
1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-11-13-10(7-8-14-11)9-5-3-4-6-12(9)15-13/h3-6,11,14-15H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPPZKPWCBEAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344688 | |
Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6678-86-0 | |
Record name | 1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research abstract mentions "Strictosidine Synthase from Ophiorrhiza pumila in complex with (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline." Can you elaborate on the significance of this complex formation?
A1: While the abstract itself doesn't delve into the downstream effects, the complex formation between strictosidine synthase and (S)-1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline suggests that this compound likely interacts with the enzyme's active site. [] This interaction could potentially inhibit or modulate the enzyme's activity, which is crucial for the biosynthesis of strictosidine, a key precursor to various indole alkaloids. Further research exploring the specifics of this interaction would be needed to understand the compound's precise effect on strictosidine synthase activity and the subsequent impact on alkaloid biosynthesis.
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